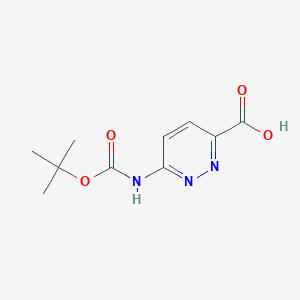

6-(Boc-amino)-3-pyridazinecarboxylic acid

Vue d'ensemble

Description

6-(Boc-amino)-3-pyridazinecarboxylic acid is a chemical compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-amino)-3-pyridazinecarboxylic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of the Boc-Protected Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Carboxylation: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Boc-amino)-3-pyridazinecarboxylic acid can undergo several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate anion.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Deprotection: 6-amino-3-pyridazinecarboxylic acid.

Substitution: Various substituted pyridazine derivatives.

Oxidation: Carboxylate salts or other oxidized derivatives.

Reduction: Alcohol derivatives.

Applications De Recherche Scientifique

6-(Boc-amino)-3-pyridazinecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(Boc-amino)-3-pyridazinecarboxylic acid depends on its specific application. In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(Boc-amino)hexanoic acid: Similar in structure but with a hexanoic acid chain instead of a pyridazine ring.

6-(Boc-amino)caproic acid: Another similar compound with a caproic acid chain.

Uniqueness

6-(Boc-amino)-3-pyridazinecarboxylic acid is unique due to the presence of the pyridazine ring, which imparts distinct chemical properties and reactivity compared to aliphatic Boc-protected amino acids. The aromatic nature of the pyridazine ring can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Activité Biologique

6-(Boc-amino)-3-pyridazinecarboxylic acid (CAS No. 301548-08-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and pharmacological implications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a tert-butyloxycarbonyl (Boc) protected amino group and a carboxylic acid group. The structural formula can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 198.19 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Target Enzymes : Similar compounds have been shown to interact with enzymes such as cytochrome P450, which are crucial for drug metabolism and can influence the pharmacokinetics of drugs.

- Mode of Action : The compound may bind to the active sites of enzymes or receptors, altering their activity and subsequently affecting metabolic pathways related to oxidative stress and inflammation.

Biochemical Pathways

Research indicates that compounds similar to this compound can influence several biochemical pathways:

- Oxidative Stress : These compounds may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Metabolic Pathways : The compound is involved in metabolic pathways that regulate lipid peroxidation, which can have implications for various diseases, including cancer and cardiovascular disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility, stability, and metabolic characteristics:

- Absorption and Distribution : The compound exhibits high gastrointestinal absorption potential but is not expected to penetrate the blood-brain barrier effectively .

- Metabolism : Metabolized primarily in the liver by cytochrome P450 enzymes, the compound generates metabolites that may possess biological activity or toxicity.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, it has been found effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives, including this compound, showed significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In another study examining the anti-inflammatory properties of pyridazine derivatives, this compound was found to reduce the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests its role in modulating inflammatory responses.

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXYXPEHSXQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592657 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301548-08-3 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.